4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide
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Overview
Description
4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H11ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of amino, chloro, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide typically involves the reaction of 4-chloroaniline with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond. The reaction temperature is usually maintained between 50°C to 70°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4-chlorophenyl)benzene sulfonamide
- 4-Amino-N-(3,4-dichlorophenyl)benzene sulfonamide
- 4-Amino-N-(2-pyridyl)benzene sulfonamide
Uniqueness
4-Amino-3-chloro-N-(4-chlorophenyl)benzene-1-sulfonamide is unique due to the presence of both amino and chloro groups on the benzene ring, which enhances its reactivity and potential for diverse chemical modifications. This structural feature distinguishes it from other similar compounds and contributes to its wide range of applications in various fields .
Properties
CAS No. |
646040-46-2 |
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Molecular Formula |
C12H10Cl2N2O2S |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
4-amino-3-chloro-N-(4-chlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-12(15)11(14)7-10/h1-7,16H,15H2 |
InChI Key |
QCBRYFQJCGBFDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)N)Cl)Cl |
Origin of Product |
United States |
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